molecular formula C11H7N3O2 B8345030 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)furan-2-carbaldehyde

4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)furan-2-carbaldehyde

Cat. No. B8345030
M. Wt: 213.19 g/mol
InChI Key: YHWYAYUXXFBESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)furan-2-carbaldehyde is a useful research compound. Its molecular formula is C11H7N3O2 and its molecular weight is 213.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)furan-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)furan-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)furan-2-carbaldehyde

Molecular Formula

C11H7N3O2

Molecular Weight

213.19 g/mol

IUPAC Name

4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H7N3O2/c15-4-8-3-7(5-16-8)10-9-1-2-12-11(9)14-6-13-10/h1-6H,(H,12,13,14)

InChI Key

YHWYAYUXXFBESO-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=NC(=C21)C3=COC(=C3)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1 g [4.5 mMols] of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde, 550 mg [3.6 mMols]-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 1.52 g [6.7 mMols] of tripotassium phosphate were placed in 20 mL DMF and 10 mL water and purged with nitrogen gas while stirring for 10 minutes at ambient temperature. To this stirring suspension, 400 mg, 0.45 mMols] of tetrakistriphenylphosphine palladium (0) was added in one portion, and reaction vessel was placed in a preheated bath at 110° C. The reaction was stirred and heated under a nitrogen atmosphere for 30 minutes (deemed complete by analytical liquid chromatography). The reaction mixture was cooled and suction filtered to remove the ligand present as a precipitate, which was washed with a little DMF/H2O 2:1. The combined filtrates were reduced in volume to one quarter of the original under reduced pressure and diluted slowly with water with stirring. The resulting fine precipitate was centrifuged down and the pellet was washed with more water, re-centrifuged and transferred to a RB with acetonitrile. This solvent was reduced to dryness under reduced pressure. The material, 670 mg (yield 87%) of a light beige powder was carried on without further purification. LC/ms m+1=214.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.52 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
87%

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